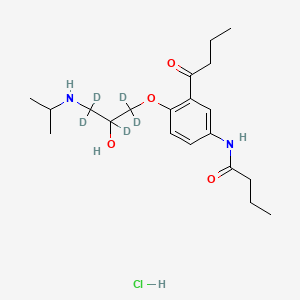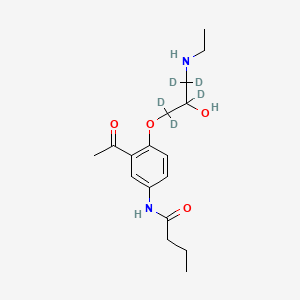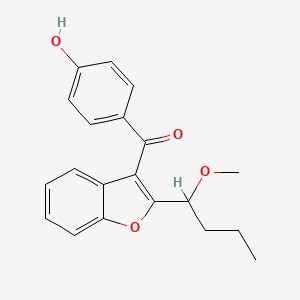
Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat various types of cardiac arrhythmias. This compound is structurally modified to enhance its pharmacological properties and reduce adverse effects associated with the parent compound, amiodarone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone typically involves multiple steps starting from salicylaldehyde. The process includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, and iodine . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of deep eutectic solvents (DES) due to their environmental friendliness and efficiency in extraction and synthesis processes . These solvents help in reducing the environmental impact and cost of production.
Analyse Des Réactions Chimiques
Types of Reactions: Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological activity.
Reduction: This reaction can be used to remove specific functional groups, thereby modifying the compound’s properties.
Substitution: Common in the synthesis process, substitution reactions help in introducing or replacing functional groups to achieve the desired chemical structure
Common Reagents and Conditions: Reagents such as iodine, p-methoxybenzoyl chloride, and specific catalysts are commonly used in these reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone .
Applications De Recherche Scientifique
Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Investigated for its interactions with cellular components and its potential effects on cellular processes.
Medicine: Explored for its antiarrhythmic properties and potential to reduce adverse effects compared to amiodarone
Industry: Utilized in the development of new pharmaceuticals and in the study of drug delivery systems
Mécanisme D'action
Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone exerts its effects primarily by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells, thereby stabilizing the heart rhythm . The compound also affects sodium and calcium channels, contributing to its antiarrhythmic properties .
Comparaison Avec Des Composés Similaires
Amiodarone: The parent compound, known for its potent antiarrhythmic effects but associated with significant adverse effects
Dronedarone: A derivative designed to reduce the adverse effects of amiodarone while maintaining its antiarrhythmic properties
N-desethylamiodarone: A metabolite of amiodarone with similar pharmacological properties.
Uniqueness: Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone is unique due to its structural modifications, which aim to enhance its pharmacological efficacy and reduce the adverse effects commonly associated with amiodarone . This makes it a promising candidate for further research and development in the field of antiarrhythmic drugs.
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-3-6-17(23-2)20-18(15-7-4-5-8-16(15)24-20)19(22)13-9-11-14(21)12-10-13/h4-5,7-12,17,21H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKCIBTSCQQPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
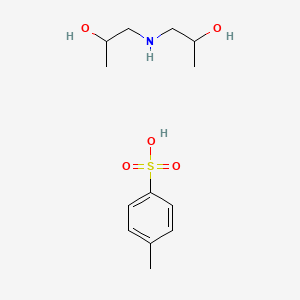
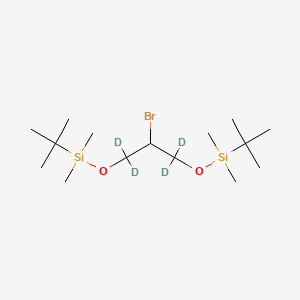

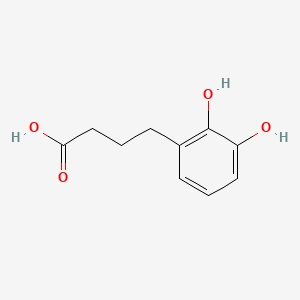
![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)
